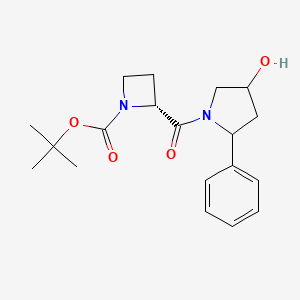![molecular formula C18H23BrN2O2 B6976318 1-(3-bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6976318.png)
1-(3-bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure It features a bromophenyl group, a pyrrolidinone moiety, and a cyclohexane carboxamide core
Méthodes De Préparation
The synthesis of 1-(3-bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylamine, cyclohexanecarboxylic acid, and 5-oxopyrrolidine.
Amide Bond Formation: The first step involves the formation of an amide bond between 3-bromophenylamine and cyclohexanecarboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Pyrrolidinone Introduction: The resulting intermediate is then reacted with 5-oxopyrrolidine in the presence of a base such as triethylamine to introduce the pyrrolidinone moiety.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-(3-Bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide undergoes various chemical reactions:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include bases, acids, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 1-(3-bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the pyrrolidinone and cyclohexane moieties contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide can be compared with similar compounds such as:
1-(3-Chlorophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-(3-Fluorophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.
1-(3-Methylphenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide: Features a methyl group, which can influence its hydrophobicity and overall chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O2/c19-15-6-4-5-14(10-15)18(7-2-1-3-8-18)17(23)21-12-13-9-16(22)20-11-13/h4-6,10,13H,1-3,7-9,11-12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVDTOUEGXNOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)NCC3CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976237.png)
![(5,6-Dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B6976246.png)
![(5,6-Dimethylpyridin-2-yl)-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]methanone](/img/structure/B6976259.png)
![2-Cyclohexyl-1-[4-(5,6-dimethylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6976260.png)
![tert-butyl N-[3-(4-formyl-1,4-diazepan-1-yl)-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B6976261.png)
![tert-butyl N-[4-[(3-amino-3-oxopropanoyl)amino]butyl]-N-phenylmethoxycarbamate](/img/structure/B6976269.png)
![tert-butyl (3aR,6aS)-1-(1,3-thiazole-5-carbonyl)spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B6976277.png)
![tert-butyl N-[2-(1-butanoylpiperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B6976285.png)
![tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-4-yl]carbamate](/img/structure/B6976289.png)
![3-[4-[4-(2-Hydroxyethyl)-3,3-dimethylpiperazin-1-yl]pyrimidin-2-yl]phenol](/img/structure/B6976300.png)
![tert-butyl (3aS,6aR)-1-(4-ethoxybutanoyl)spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B6976310.png)
![N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B6976320.png)

![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[3-(hydroxymethyl)-2-methylpiperidin-1-yl]methanone](/img/structure/B6976330.png)
